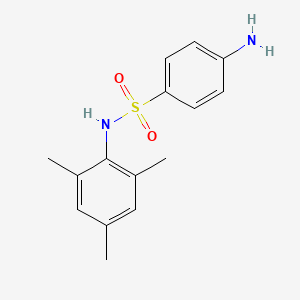

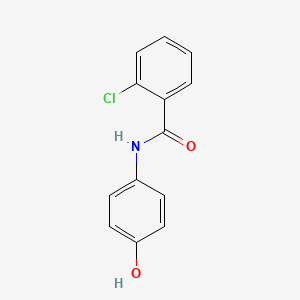

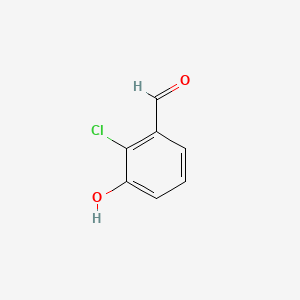

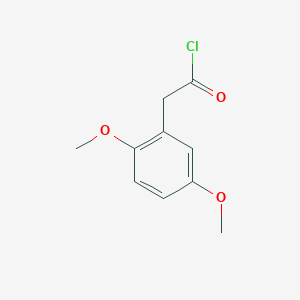

N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has been described . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data . Another study reported the synthesis of N-(4-chlorophenyl)-β-alanine derivatives with an azole moiety .Molecular Structure Analysis

The molecular structure of “N-(4-chlorophenyl)-4-methylbenzenesulfonamide” has been reported . The linear formula of this compound is C13H12ClNO2S .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “N-(4-chlorophenyl)formamide” has a molecular formula of C7H6ClNO and an average mass of 155.582 Da . Another compound, “Acetamide, N-(4-chlorophenyl)-”, has a molecular weight of 169.608 .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

- Scientific Field : Pharmacology

- Summary of Application : Compounds similar to “N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine”, specifically 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, have been synthesized and tested for antiviral activity .

- Methods of Application : The synthesis involved six steps starting from 4-chlorobenzoic acid. The process included esterification, hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and finally, nucleophilic attack of the amines .

- Results or Outcomes : The bioassay tests showed that some of these compounds possessed certain anti-tobacco mosaic virus activity .

Synthesis of Substituted N-phenylmaleimides

- Scientific Field : Organic Chemistry

- Summary of Application : Substituted N-phenylmaleimides are of considerable interest due to their biological properties and use as intermediates in synthesis .

- Methods of Application : The synthesis involves two steps from maleic anhydride and a substituted aniline .

- Results or Outcomes : The synthesis described produces a substituted N-phenylmaleimide, which is then used in a Diels–Alder reaction with 2,5-dimethylfuran .

Antimicrobial and Antiproliferative Agents

- Scientific Field : Pharmacology

- Summary of Application : Compounds similar to “N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine”, specifically N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been synthesized and tested for their antimicrobial and antiproliferative activities .

- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .

- Results or Outcomes : The antimicrobial activity results revealed that some of these compounds have promising antimicrobial activity. Anticancer screening results indicated that some compounds were found to be the most active ones against breast cancer cell line .

Synthesis of Key Clofazimine Intermediate

- Scientific Field : Organic Synthesis

- Summary of Application : A method for synthesizing a key intermediate of chlorhexidine, N-(4-chlorophenyl)-1,2-phenylenediamine, has been developed .

- Methods of Application : The synthesis involves several steps starting from 4-chlorobenzoic acid .

- Results or Outcomes : The synthesis described produces a key intermediate of chlorhexidine, which is then used in further reactions .

Stabilizers for Nitrate Ester-Based Energetic Materials

- Scientific Field : Materials Science

- Summary of Application : Compounds similar to “N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine”, specifically poly N-(4-chlorophenyl) acrylamide (CPA), have been used as stabilizers for nitrate ester-based energetic materials .

- Methods of Application : The stabilizers are incorporated into the energetic compositions to inhibit and slow down the decomposition reactions that can occur .

- Results or Outcomes : The use of these stabilizers has helped in improving the stability of nitrate ester-based energetic materials .

Synthesis of Novel Bis-Tetrazole Acetamides

- Scientific Field : Organic Synthesis

- Summary of Application : Compounds similar to “N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine” have been used in the synthesis of novel bis-tetrazole acetamides .

- Methods of Application : The synthesis involves several steps and results in the formation of energetic heterocycles, including pyridines, triazoles, and tetrazoles .

- Results or Outcomes : The synthesized compounds serve as valuable synthons for aryl .

Safety And Hazards

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2S/c1-7-6-12-10(14-7)13-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCHBCZAMXRRNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN=C(S1)NC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346755 |

Source

|

| Record name | N-(4-Chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine | |

CAS RN |

75220-48-3 |

Source

|

| Record name | N-(4-Chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.